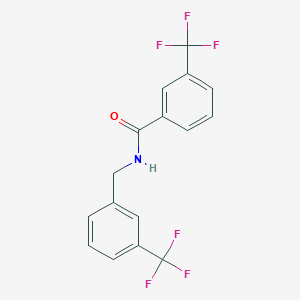![molecular formula C15H19N5OS B2416876 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide CAS No. 878702-05-7](/img/structure/B2416876.png)
2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .科学的研究の応用
Synthesis and Antimicrobial Activity
A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which includes compounds structurally related to 2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide, were synthesized and evaluated for antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial activities against selected microbial species and were generally characterized by lower toxicity, suggesting potential for further biological screening and application in antimicrobial therapies (Rehman et al., 2016).Anticancer Potential
Research on similar N-substituted acetamide compounds, specifically those containing thiazole derivatives, has indicated significant anticancer activities. For instance, certain derivatives exhibited high selectivity and apoptosis induction in human lung adenocarcinoma cells, highlighting their potential as therapeutic agents for cancer treatment (Evren et al., 2019).Crystal Structure Analysis
The crystal structures of related acetamide compounds have been analyzed, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activities (Subasri et al., 2017).Design of Glutaminase Inhibitors
Compounds structurally related to this compound have been explored for their potential as glutaminase inhibitors. This research is particularly relevant in the context of cancer treatment, as glutaminase is a key enzyme in many cancer cells' metabolism (Shukla et al., 2012).Potential in Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, related in structure to the compound , have been synthesized and characterized. Their coordination complexes have demonstrated significant antioxidant activity, suggesting a potential role in the development of novel antioxidant agents (Chkirate et al., 2019).Molecular Docking for Antiviral Properties
Derivatives of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a structurally similar compound, have been investigated for antiviral properties through molecular docking studies. This research is particularly relevant in the context of developing treatments against COVID-19 (Mary et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-9-16-14(21)10-22-15-17-18-19-20(15)13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSMJRXKKXGEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)

![Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2416801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2416803.png)
![5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2416804.png)
![3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2416805.png)
![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)



![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)